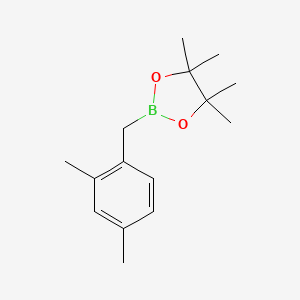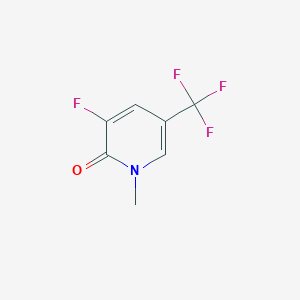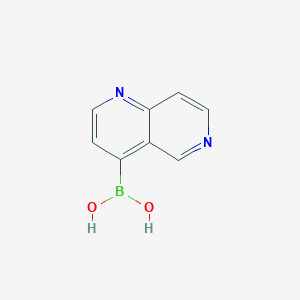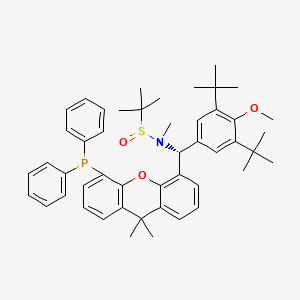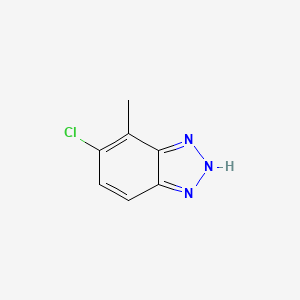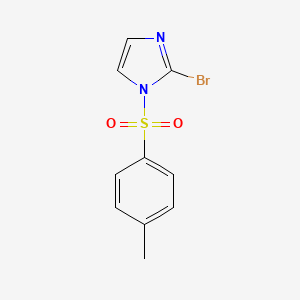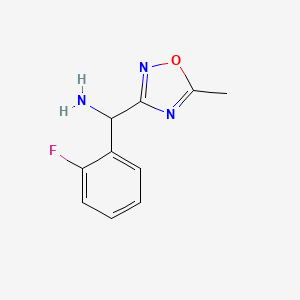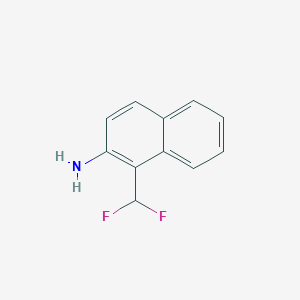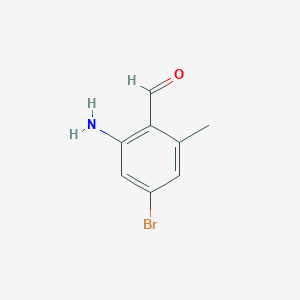![molecular formula C7H3F3N2O B13658922 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13658922.png)
2-(Trifluoromethyl)oxazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, with a trifluoromethyl group attached at the 2-position. The incorporation of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids. One efficient method employs microwave-assisted direct condensation reactions, which significantly reduce reaction times and improve yields . For instance, a glass tube containing 2-amino-3-hydroxypyridine and a carboxylic acid is irradiated in a microwave reactor at 250°C for a few minutes, resulting in the formation of the desired oxazolo[5,4-b]pyridine derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of microwave-assisted synthesis and other high-efficiency techniques are likely employed to scale up the production of this compound for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-b]pyridine N-oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
2-(Trifluoromethyl)oxazolo[5,4-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as bacterial enzymes. For instance, it has been shown to inhibit the activity of DNA gyrase, an essential enzyme in bacterial DNA replication . This inhibition disrupts bacterial cell division and growth, leading to its antimicrobial effects. The compound’s trifluoromethyl group enhances its binding affinity and specificity for these molecular targets.
Comparaison Avec Des Composés Similaires
7-Trifluoromethyl-5-phenyl-2-oxo-(1H)-oxazolo[5,4-b]pyridine: This compound shares a similar oxazole-pyridine fused structure but with a phenyl group at the 5-position.
2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridine: Another derivative with a trifluoromethylphenyl group at the 2-position.
Uniqueness: 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine stands out due to its specific trifluoromethyl substitution, which imparts unique chemical and biological properties. This substitution enhances the compound’s stability, reactivity, and biological activity, making it a valuable target for various applications.
Propriétés
Formule moléculaire |
C7H3F3N2O |
|---|---|
Poids moléculaire |
188.11 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)6-12-4-2-1-3-11-5(4)13-6/h1-3H |
Clé InChI |
QTWBYZKGGWPUME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)OC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)
